molecular formula C20H20ClN3O3S B2639714 N-[2-chloro-5-(diethylsulfamoyl)phenyl]-2-cyano-3-phenylprop-2-enamide CAS No. 325763-93-7

N-[2-chloro-5-(diethylsulfamoyl)phenyl]-2-cyano-3-phenylprop-2-enamide

Cat. No.: B2639714
CAS No.: 325763-93-7
M. Wt: 417.91
InChI Key: AXPGARUCMCRVTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of this compound involves several steps, including chlorination, cyano group introduction, and sulfonamide formation. Researchers have reported various synthetic routes, but a common approach involves the reaction of appropriate starting materials under controlled conditions. Further details on specific synthetic methods can be found in relevant literature .

Scientific Research Applications

Molecular Structure and Inhibition Mechanisms

Research on molecules structurally related to N-[2-chloro-5-(diethylsulfamoyl)phenyl]-2-cyano-3-phenylprop-2-enamide demonstrates their potential in scientific applications, particularly in inhibiting specific enzymes or molecular targets. One study explores analogs of leflunomide metabolites, highlighting their inhibition of Bruton's tyrosine kinase (BTK) and detailed crystal-packing interactions. The investigation into the crystal structures of these compounds reveals their planarity and intramolecular hydrogen bonding, which are critical for their activity (Ghosh et al., 2000).

Anti-Inflammatory and Antimicrobial Activities

Another research focus is on the anti-inflammatory and antimicrobial potentials of N-arylcinnamamide derivatives. For instance, a series of N-arylcinnamanilides showed significant inhibition of NF-κB activation, a key factor in inflammatory responses. These compounds were more effective than cinnamic acid in attenuating lipopolysaccharide-induced inflammation, suggesting a novel mechanism of action distinct from traditional anti-inflammatory drugs like prednisone (Hošek et al., 2019).

Antimalarial and Herbicidal Potential

Further studies explore the antimalarial activity of N-phenyl-substituted cinnamanilides, identifying compounds with promising efficacy against the chloroquine-sensitive strain of Plasmodium falciparum. This research underscores the importance of the molecule's structural components in mediating selective toxicity towards malaria parasites without significant cytotoxic effects on human cells, presenting a potential pathway for developing new antimalarial agents (Kos et al., 2022).

Molecular Docking and Spectroscopy

The application of molecular docking and vibrational spectroscopy to similar compounds provides insights into their potential interactions with biological targets, such as Mycobacterium tuberculosis. This approach helps elucidate the molecular basis of activity and guides the design of compounds with enhanced biological efficacy (Ulahannan et al., 2015).

Properties

IUPAC Name

N-[2-chloro-5-(diethylsulfamoyl)phenyl]-2-cyano-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN3O3S/c1-3-24(4-2)28(26,27)17-10-11-18(21)19(13-17)23-20(25)16(14-22)12-15-8-6-5-7-9-15/h5-13H,3-4H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXPGARUCMCRVTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)Cl)NC(=O)C(=CC2=CC=CC=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.